molecular formula C3H4N8 B13994993 5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole CAS No. 26670-19-9

5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole

Cat. No.: B13994993
CAS No.: 26670-19-9
M. Wt: 152.12 g/mol
InChI Key: ZPPDPNQDTZPAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole is a compound belonging to the tetrazole family, which is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their high nitrogen content and stability across a wide pH range. They are used in various fields, including medicinal chemistry, material science, and coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole typically involves the reaction of primary amines with orthocarboxylic acid esters and sodium azide. This reaction can be catalyzed by various agents, including metallic triflates, imidazolium ionic liquids, and nanoparticles . The reaction conditions often involve moderate temperatures and the use of solvents like dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods

Industrial production methods for tetrazoles, including this compound, often employ continuous flow reactors to enhance efficiency and yield. These methods may also utilize environmentally friendly catalysts to minimize waste and reduce the use of toxic reagents .

Chemical Reactions Analysis

Types of Reactions

5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole is unique due to its dual tetrazole rings, which enhance its stability and reactivity.

Properties

CAS No.

26670-19-9

Molecular Formula

C3H4N8

Molecular Weight

152.12 g/mol

IUPAC Name

5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole

InChI

InChI=1S/C3H4N8/c1(2-4-8-9-5-2)3-6-10-11-7-3/h1H2,(H,4,5,8,9)(H,6,7,10,11)

InChI Key

ZPPDPNQDTZPAER-UHFFFAOYSA-N

Canonical SMILES

C(C1=NNN=N1)C2=NNN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.